molecular formula C17H16BrN5OS B2663592 N-(4-bromophenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide CAS No. 1251710-59-4

N-(4-bromophenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide

Cat. No.: B2663592
CAS No.: 1251710-59-4
M. Wt: 418.31
InChI Key: IEOTWVRRRDCRMP-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide is a synthetic organic compound characterized by its complex structure, which includes a bromophenyl group, a pyrazolyl-pyrimidinyl moiety, and a thioacetamide linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide typically involves multiple steps:

  • Formation of the Pyrazolyl-Pyrimidinyl Intermediate

      Starting Materials: 3,5-dimethyl-1H-pyrazole and 4-chloropyrimidine.

      Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C).

  • Thioacetamide Formation

      Starting Materials: The pyrazolyl-pyrimidinyl intermediate and 2-bromoacetyl bromide.

      Reaction Conditions: This step involves nucleophilic substitution, typically performed in the presence of a base such as triethylamine in an organic solvent like dichloromethane at room temperature.

  • Final Coupling with 4-Bromophenylamine

      Starting Materials: The thioacetamide intermediate and 4-bromophenylamine.

      Reaction Conditions: The final coupling reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like tetrahydrofuran (THF) at room temperature.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thioacetamide moiety, leading to the formation of sulfoxides or sulfones.

      Reagents: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : Reduction reactions can target the nitro or carbonyl groups if present in derivatives of the compound.

      Reagents: Typical reducing agents include sodium borohydride or lithium aluminum hydride.

  • Substitution: : The bromophenyl group can participate in nucleophilic aromatic substitution reactions.

      Reagents: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for the development of new catalysts.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural features.

    Protein Binding Studies: Useful in studying protein-ligand interactions.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and inflammatory conditions.

    Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion (ADME) properties.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Pharmaceuticals: Intermediate in the synthesis of more complex pharmaceutical compounds.

Mechanism of Action

The mechanism by which N-(4-bromophenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide exerts its effects is largely dependent on its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interaction with cellular receptors, leading to modulation of signal transduction pathways.

    DNA Intercalation: Potential to intercalate into DNA, affecting transcription and replication processes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide: Similar structure but with a chlorine atom instead of bromine.

    N-(4-fluorophenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide: Contains a fluorine atom in place of bromine.

Uniqueness

    Bromine Substitution: The presence of a bromine atom can significantly influence the compound’s reactivity and biological activity compared to its chlorine or fluorine analogs.

    Thioacetamide Linkage: This functional group is crucial for the compound’s ability to undergo specific chemical reactions and interact with biological targets.

N-(4-bromophenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide stands out due to its unique combination of functional groups, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N-(4-bromophenyl)-2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN5OS/c1-11-7-12(2)23(22-11)15-8-17(20-10-19-15)25-9-16(24)21-14-5-3-13(18)4-6-14/h3-8,10H,9H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEOTWVRRRDCRMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)SCC(=O)NC3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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